

Physical and chemical properties of 4-Formyl-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formyl-2-methylphenylboronic acid

Cat. No.: B142566

[Get Quote](#)

An In-depth Technical Guide to **4-Formyl-2-methylphenylboronic acid**

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. **4-Formyl-2-methylphenylboronic acid**, registered under CAS number 156428-81-8, emerges as a particularly valuable reagent for researchers in drug discovery, materials science, and fine chemical synthesis.^{[1][2][3]} Its utility is rooted in its bifunctional nature, possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group on a substituted phenyl ring. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and application protocols, grounded in established scientific principles.

Molecular Identity and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental molecular identity. **4-Formyl-2-methylphenylboronic acid** is an organoboron compound characterized by a boronic acid group (-B(OH)₂) and an aldehyde group (-CHO) attached to a toluene backbone.

Caption: Molecular Structure of **4-Formyl-2-methylphenylboronic acid**.

Table 1: Core Molecular Identifiers

Identifier	Value	Source(s)
IUPAC Name	(4-formyl-2-methylphenyl)boronic acid	[4]
CAS Number	156428-81-8	[1][4][5]
Molecular Formula	C ₈ H ₉ BO ₃	[1][4][5]
Molecular Weight	163.97 g/mol	[1][4][5]
Synonyms	2-Methyl-4-formylphenylboronic acid, B-(4-Formyl-2-methylphenyl)boronic acid	[4][5]
InChI Key	ORHODDYPZMCLBU-UHFFFAOYSA-N	[4]

| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O |[4] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. **4-Formyl-2-methylphenylboronic acid** is typically supplied as a solid, and its predicted properties provide a baseline for experimental design.

Table 2: Summary of Physical Properties

Property	Value	Notes	Source(s)
Appearance	Light Brown Solid		[5]
Melting Point	140 - 143 °C		[5]
Boiling Point	357.7 ± 52.0 °C	Predicted	[5]
Density	1.20 ± 0.1 g/cm ³	Predicted	[5]
Solubility	DMSO (Slightly), Methanol (Slightly)	Limited solubility in water is typical for many arylboronic acids.	[5][6]

| pKa | 7.42 ± 0.58 | Predicted |[5] |

Chemical Profile: Stability and Reactivity

Stability and Storage

Arylboronic acids as a class exhibit moderate stability. A common degradation pathway is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. However, protodeboronation—the cleavage of the C-B bond—can occur under harsh acidic or basic conditions, representing an irreversible loss of the key functional group.[6]

To ensure the integrity of **4-Formyl-2-methylphenylboronic acid**, the following storage conditions are critical:

- Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.[5]
- Temperature: Refrigeration at 2-8°C is recommended.[5]
- Moisture: Keep in a tightly sealed container in a dry place to minimize boroxine formation and potential hydrolysis-related degradation.

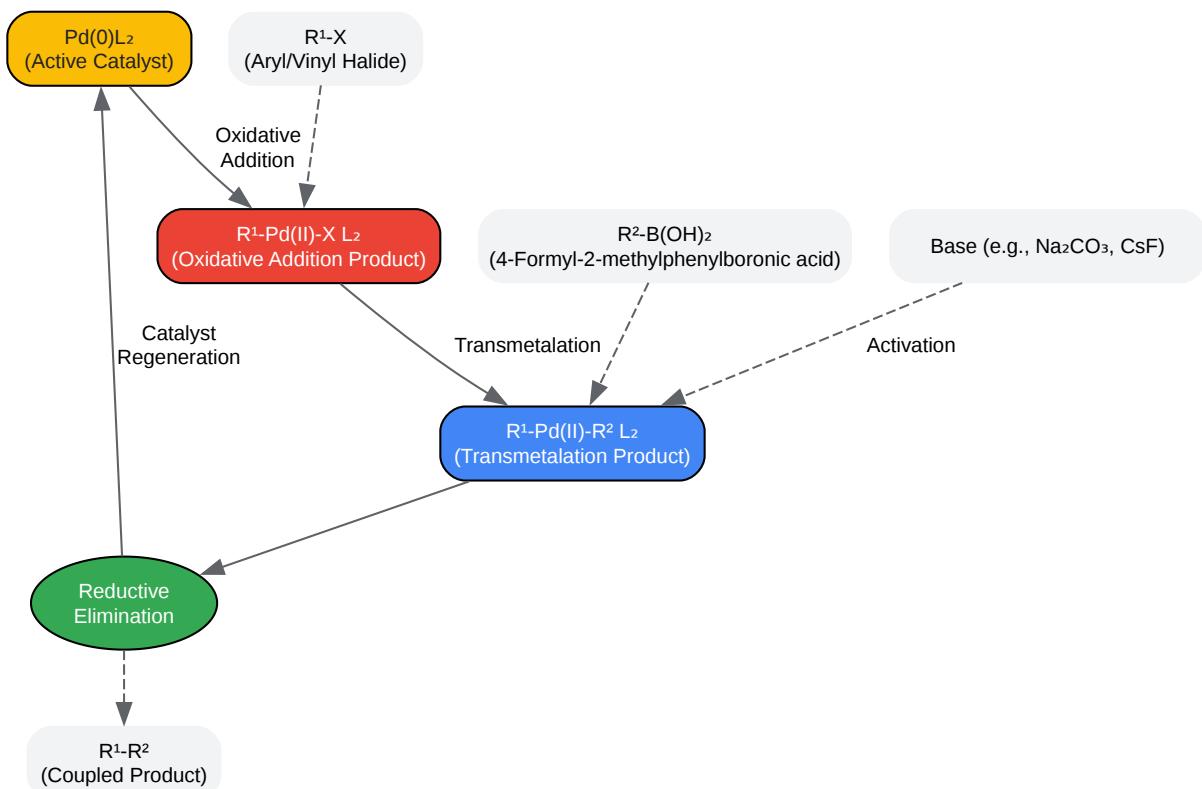
For applications requiring enhanced stability, particularly during purification via silica gel chromatography, arylboronic acids are often converted to more robust boronic esters, such as

pinacol esters.^{[7][8]} While these derivatives are more stable, their subsequent hydrolysis to regenerate the free boronic acid can be challenging and must be factored into the synthetic strategy.^[7]

Reactivity and Synthetic Utility

The synthetic power of **4-Formyl-2-methylphenylboronic acid** lies in the distinct reactivity of its two functional groups, which can be addressed selectively.

- The Boronic Acid Group: This moiety is the cornerstone of its utility, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[9][10]} This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.^{[10][11]} The reaction is valued for its mild conditions, high functional group tolerance, and predictable stereochemistry.^{[10][11]}
- The Aldehyde Group: The formyl group is a versatile handle for a wide range of classical organic transformations. It can participate in:
 - Reductive Amination: To form secondary or tertiary amines.
 - Wittig Reactions: To generate alkenes.
 - Condensation Reactions: Such as aldol or Knoevenagel condensations.
 - Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.


This dual reactivity allows for a modular approach to synthesis. One can first perform a Suzuki-Miyaura coupling to construct the core carbon skeleton and then elaborate the molecule further using the aldehyde functionality.

Experimental Protocol: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application for this reagent. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an sp^2 -hybridized carbon of an aryl or vinyl halide/triflate.

Catalytic Cycle Overview

The mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Laboratory Protocol

This protocol is a representative example and may require optimization based on the specific substrates used.

Objective: To couple **4-Formyl-2-methylphenylboronic acid** with an aryl bromide.

Materials:

- **4-Formyl-2-methylphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), **4-Formyl-2-methylphenylboronic acid** (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.03 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Causality Note: The choice of base, solvent, and palladium ligand is interdependent and crucial for success. For example, sterically hindered substrates may require stronger bases (like CsF) or more electron-rich, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[11][13]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement Code	Description	Source(s)
Hazard	H302	Harmful if swallowed.	[5]
	H315	Causes skin irritation.	[4][5]
	H319	Causes serious eye irritation.	[4][5]
	H335	May cause respiratory irritation.	[4][5]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[5][14]
	P280	Wear protective gloves/ eye protection/ face protection.	[14][15]
	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[14]

|| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14] |

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid generating dust. If handling a powder, use appropriate containment measures.
- In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[\[14\]](#)

Conclusion

4-Formyl-2-methylphenylboronic acid stands out as a highly effective and versatile building block in synthetic organic chemistry. Its principal value is derived from the presence of two distinct and synthetically useful functional groups: a boronic acid ready for Suzuki-Miyaura coupling and an aldehyde group available for a multitude of subsequent transformations. This dual functionality provides a robust platform for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, stability, and reactivity, combined with adherence to proper handling and storage protocols, enables researchers to fully harness its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 4. 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]

- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 9. nbinno.com [nbino.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Formyl-2-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142566#physical-and-chemical-properties-of-4-formyl-2-methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com